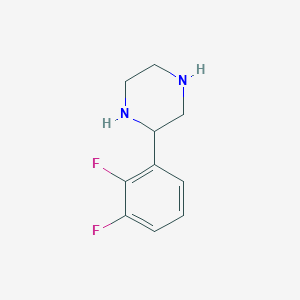

2-(2,3-Difluorophenyl)piperazine

Description

Contextualization within the Piperazine (B1678402) Chemical Class

2-(2,3-Difluorophenyl)piperazine belongs to the broad and pharmacologically significant class of compounds known as piperazines. The core of this class is the piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions (positions 1 and 4). This simple, saturated ring system is a ubiquitous feature in a multitude of approved drugs and biologically active molecules. acs.orgrsc.org

The versatility of the piperazine scaffold stems from several key properties. Its two nitrogen atoms can be readily substituted, allowing for the creation of a vast library of derivatives with diverse chemical and biological properties. rsc.org The piperazine ring itself is conformationally flexible and can adopt various shapes to fit into the binding pockets of biological targets. Furthermore, the nitrogen atoms can act as hydrogen bond acceptors and can be protonated at physiological pH, which often enhances the water solubility and oral bioavailability of drug candidates. rsc.org

Derivatives of piperazine have demonstrated a wide array of pharmacological activities, including antipsychotic, antidepressant, antiviral, anticancer, and antihistaminic effects. silae.it This broad utility has established the piperazine moiety as a "privileged scaffold" in medicinal chemistry—a molecular framework that is repeatedly found in successful drugs targeting different biological receptors.

Significance of Difluorophenyl Moieties in Medicinal Chemistry Research

The "2,3-difluorophenyl" portion of this compound is a critical component that significantly influences the compound's properties. The introduction of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate various physicochemical and biological characteristics.

Fluorine is the most electronegative element, and its incorporation into a molecule can have profound effects:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450. This can increase the metabolic stability of a drug, leading to a longer half-life in the body.

Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing the binding affinity and potency of a drug.

Lipophilicity and Permeability: The addition of fluorine generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes, including the blood-brain barrier—a crucial attribute for drugs targeting the central nervous system (CNS).

pKa Alteration: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, such as the nitrogen atoms in the piperazine ring. This can alter the ionization state of the molecule at physiological pH, impacting its solubility, receptor binding, and pharmacokinetic properties.

The specific placement of the two fluorine atoms at the 2 and 3 positions of the phenyl ring creates a unique electronic and steric profile that can fine-tune the interaction of the molecule with its biological target, potentially leading to improved selectivity and efficacy compared to non-fluorinated or differently fluorinated analogs.

Overview of Academic Research Trajectories for this compound and its Derivatives

While detailed research specifically on this compound is not extensively documented in publicly available literature, significant insights can be drawn from its very close structural analog, 1-(2,3-dichlorophenyl)piperazine (DCPP) . wikipedia.org DCPP is a well-studied compound, primarily because it is a key precursor and a metabolite of the atypical antipsychotic drug aripiprazole (B633). wikipedia.orgcaymanchem.com The research on DCPP provides a strong inferential basis for the likely research interests and biological activities of its difluoro- counterpart.

The primary research trajectory for DCPP and, by extension, for analogous phenylpiperazines, is centered on the development of agents for central nervous system (CNS) disorders . silae.itnih.gov This is largely due to their ability to interact with key neurotransmitter receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors.

Synthesis and Precursor Role: The synthesis of phenylpiperazines is a well-established area of research. For instance, DCPP can be synthesized via the cyclization reaction of 2,3-dichloroaniline (B127971) with bis(2-chloroethyl)amine (B1207034) hydrochloride. nih.gov It is anticipated that this compound could be synthesized through analogous methods, starting with 2,3-difluoroaniline.

Interaction with Dopamine and Serotonin Receptors: Research has shown that DCPP acts as a partial agonist at dopamine D2 and D3 receptors. wikipedia.org The dopamine D3 receptor, in particular, is a target for modulating the effects of psychostimulants. nih.gov The development of selective D3 receptor ligands is an active area of research, and the phenylpiperazine scaffold is a key component in many of these experimental compounds. nih.govmdpi.com

Similarly, phenylpiperazine derivatives are known to interact with various serotonin (5-HT) receptors. nih.gov For example, compounds structurally related to DCPP are investigated for their affinity and activity at 5-HT1A and 5-HT2A receptors, which are important targets for treating anxiety, depression, and psychosis. nih.govnih.gov The multi-target engagement of D2, 5-HT1A, and 5-HT2A receptors is a hallmark of many modern antipsychotic drugs. rsc.org

Given these precedents, the academic research trajectory for this compound and its derivatives would logically focus on:

Synthesis and development of efficient production methods.

In vitro pharmacological profiling to determine its binding affinities and functional activities at a panel of CNS receptors, especially dopamine and serotonin subtypes.

Structure-Activity Relationship (SAR) studies to understand how modifications to the molecule affect its potency and selectivity.

In vivo behavioral studies in animal models of psychosis, depression, or other neurological disorders to assess its therapeutic potential. rsc.org

The replacement of chlorine atoms in DCPP with fluorine atoms in this compound is a rational drug design strategy aimed at potentially improving properties such as metabolic stability, blood-brain barrier penetration, and receptor binding selectivity.

Structure

3D Structure

Properties

Molecular Formula |

C10H12F2N2 |

|---|---|

Molecular Weight |

198.21 g/mol |

IUPAC Name |

2-(2,3-difluorophenyl)piperazine |

InChI |

InChI=1S/C10H12F2N2/c11-8-3-1-2-7(10(8)12)9-6-13-4-5-14-9/h1-3,9,13-14H,4-6H2 |

InChI Key |

HZHDLLBBPWHJHS-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(CN1)C2=C(C(=CC=C2)F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 2 2,3 Difluorophenyl Piperazine

Enantioselective Synthesis of Chiral 2-(2,3-Difluorophenyl)piperazine Isomers

Identification of Key Interacting Residues in Protein Binding Sites

Beyond predicting the binding pose, molecular docking and subsequent analysis can pinpoint the specific amino acid residues that are crucial for the interaction between the ligand and the protein. In studies of piperazine-1,2,3-triazole derivatives as potential inhibitors of the S100A2–p53 protein-protein interaction, computational modeling helped to identify key steric and electronic interactions within the binding groove. nih.gov For example, modifications to the phenylacetamide and 3-methoxyphenyl (B12655295) moieties of the lead compound led to derivatives where sterically bulky groups were found to be more active, suggesting specific spatial constraints within the binding site. nih.gov

For this compound, identifying key interacting residues would be a critical step in understanding its mechanism of action. The fluorine atoms on the phenyl ring could form specific interactions, such as halogen bonds or dipole-dipole interactions, with polar residues in the binding pocket. The nitrogen atoms of the piperazine (B1678402) ring are expected to act as hydrogen bond acceptors or donors, forming crucial connections with residues like aspartate, glutamate, serine, or threonine.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of the ligand-protein complex, offering insights into its stability and the conformational behavior of the ligand over time.

Assessment of Ligand-Protein Complex Stability and Dynamics

MD simulations are used to assess the stability of the predicted binding pose from docking studies. By simulating the movement of atoms over a period of time (typically nanoseconds), researchers can observe whether the ligand remains stably bound to the active site. A stable complex is often characterized by a low root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. In a study of 2-phenylpyrimidine (B3000279) analogues as PDE4B inhibitors, a 10 ns molecular dynamics simulation confirmed the stability of the ligand-protein complex and the predicted active conformation. nih.gov

For a complex of this compound with a target protein, MD simulations would be crucial to validate the initial docking predictions. A stable RMSD profile would lend confidence to the predicted binding mode, suggesting that the compound can form a lasting and effective interaction with the protein.

Conformational Behavior of this compound in Biological Environments

The piperazine ring can adopt different conformations, primarily the chair and boat forms. The preferred conformation can significantly impact the compound's binding affinity and biological activity. Computational analyses have shown that for 1-acyl and 1-aryl 2-substituted piperazines, the axial conformation is generally preferred. nih.gov In some cases, the boat conformation of the piperazine ring is adopted upon binding to a metal center to allow for coordination. nih.gov

In the context of this compound, computational studies, such as conformational analysis using Density Functional Theory (DFT), would be performed to determine the lowest energy conformations of the molecule in a simulated biological environment. researchgate.net Understanding its conformational preferences is essential for predicting how it will present itself to a protein binding site.

Analysis of Specific Interactions (Hydrogen Bonding, Hydrophobic) Over Time

MD simulations allow for a detailed analysis of the specific non-covalent interactions that stabilize the ligand-protein complex. This includes monitoring the formation and breaking of hydrogen bonds, hydrophobic contacts, and other interactions throughout the simulation. In the investigation of piperazine-1,2,3-triazole leads, the proposed interaction within the S100A2–p53 bonding groove was supported by the analysis of specific interactions. nih.gov

For this compound, an MD simulation would provide a dynamic picture of its interaction profile. The analysis would quantify the percentage of the simulation time that specific hydrogen bonds are maintained and map the key hydrophobic interactions between the difluorophenyl ring and nonpolar residues in the binding site. This detailed information is invaluable for the rational design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features (descriptors) that correlate with activity, a predictive model can be built. Such models are valuable for predicting the activity of novel compounds before they are synthesized.

A future QSAR study on a series of this compound analogs would involve calculating a wide range of molecular descriptors, such as electronic properties (e.g., partial charges), steric parameters (e.g., molecular volume), and hydrophobicity (e.g., logP). Statistical methods would then be used to build a model that could guide the synthesis of new derivatives with potentially enhanced biological activity.

Development of Predictive Models for Biological Activity

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are fundamental tools in computational drug design. The primary goal of a QSAR study is to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

For a compound class like phenylpiperazines, a QSAR model would be developed using a "training set" of molecules with known biological activities (e.g., receptor binding affinity or enzyme inhibition). The process involves calculating a wide range of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build an equation that relates these descriptors to the activity.

The robustness and predictive power of a QSAR model are evaluated through rigorous validation. Key statistical metrics include:

Correlation Coefficient (R²) : Indicates the goodness of fit for the training set.

Cross-validation Coefficient (Q²) : Measures the model's internal predictive ability. A Q² value greater than 0.5 is generally considered indicative of a reliable model. researchgate.net

External Validation (Predictive R²) : Assesses the model's ability to predict the activity of an external "test set" of compounds not used in model generation.

While a specific QSAR model for this compound is not publicly documented, studies on similar scaffolds have successfully yielded statistically significant models that guide the design of new, more potent analogs. nih.govnih.gov Such models provide the ability to rapidly predict the activity of virtual compounds, prioritizing synthetic efforts. nih.gov

Identification of Physicochemical Descriptors Influencing Activity

The biological activity of a molecule is governed by its physicochemical properties. Computational models help identify the key descriptors that influence the potency and pharmacokinetic behavior of compounds like this compound. For the broader class of piperazine derivatives, several descriptors are consistently found to be influential. researchgate.net

These descriptors can be broadly categorized:

Lipophilicity (e.g., LogP) : Affects solubility, membrane permeability, and plasma protein binding. An optimal lipophilicity is crucial for balancing absorption and distribution with metabolic clearance. researchgate.net

Electronic Properties : Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the electrostatic potential on the molecular surface, are critical for molecular recognition and interaction with biological targets.

Steric/Topological Properties : These include molecular weight, molecular volume, and shape indices. Topological Polar Surface Area (TPSA) is a particularly important descriptor for predicting intestinal absorption and blood-brain barrier penetration.

Constitutional Descriptors : Simple counts of atoms, bonds, and rings.

Identifying which of these properties are most correlated with activity allows medicinal chemists to rationally modify the structure of this compound to enhance its therapeutic potential. For instance, modifying substituents on the phenyl ring can modulate lipophilicity and electronic properties to improve target affinity or selectivity. researchgate.net

Table 1: Key Physicochemical Descriptors in Drug Design

| Descriptor Category | Example Descriptors | Influence on Biological Activity |

|---|---|---|

| Lipophilicity | LogP, LogD | Membrane permeability, solubility, metabolism, protein binding |

| Electronic | HOMO/LUMO Energy, Dipole Moment | Receptor binding, reaction mechanisms, molecular recognition |

| Topological | Molecular Weight, TPSA | Drug-likeness, absorption, blood-brain barrier penetration |

| Steric | Molecular Volume, Surface Area | Fit within a receptor's binding pocket, steric hindrance |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a response.

Generation of Three-Dimensional Pharmacophore Hypotheses

A pharmacophore hypothesis is a 3D model that defines the critical chemical features and their spatial relationships. For a molecule like this compound, these features typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic (HY) regions

Aromatic Rings (AR)

Positive/Negative Ionizable centers

Algorithms like HypoGen can generate these models from a set of active compounds, ranking potential hypotheses based on statistical relevance and their ability to rationalize the activity of the known ligands. nih.gov The best models provide a clear 3D map of the features required for biological activity.

Ligand-Based and Structure-Based Pharmacophore Development

Pharmacophore models can be developed using two primary strategies:

Ligand-Based Modeling : This approach is used when the 3D structure of the biological target is unknown. The model is generated by superimposing a set of active molecules and extracting their common chemical features that are essential for activity. nih.gov

Structure-Based Modeling : When the crystal structure of the target protein (e.g., a receptor or enzyme) is available, a pharmacophore can be derived directly from the key interaction points within its binding site. This method can identify crucial interactions between the protein and a potential ligand, even without prior knowledge of active compounds.

Both methods are powerful tools for understanding the molecular requirements for binding and activity.

Application in Virtual Screening for Novel Ligands

Once a statistically validated pharmacophore model is developed, it can be used as a 3D query for virtual screening of large chemical databases, which may contain millions of compounds. nih.govnih.gov This process rapidly filters vast libraries to identify novel molecules that match the pharmacophore hypothesis and are therefore predicted to be active.

The workflow typically involves:

Searching a database for compounds that fit the 3D arrangement of the pharmacophore features.

Docking the "hit" compounds into the target's binding site (if known) to predict their binding orientation and affinity. frontierspartnerships.org

Ranking the hits based on scoring functions and visual inspection.

This approach has proven successful in identifying novel chemical scaffolds that can serve as starting points for the development of new therapeutic agents. nih.gov

In Silico ADME Prediction for Preclinical Research

A significant cause of failure for drug candidates in clinical trials is poor pharmacokinetic properties. In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is now an essential, cost-saving step in early-stage drug discovery. nih.gov These computational models allow researchers to evaluate the "drug-likeness" of compounds like this compound before committing resources to their synthesis.

Numerous software platforms and web tools are available to predict a wide range of ADME properties. These predictions help to identify potential liabilities, such as poor absorption or rapid metabolism, that can be addressed through chemical modification.

Table 2: Predicted In Silico ADME Properties for a Representative Phenylpiperazine Structure

| ADME Property | Predicted Parameter | Typical Range for CNS Drugs | Significance |

|---|---|---|---|

| Absorption | Human Intestinal Absorption | > 80% | Predicts oral bioavailability |

| Caco-2 Permeability (logPapp) | > -5.15 cm/s | Measures intestinal cell layer penetration | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | LogBB > -1.0 | Indicates ability to enter the central nervous system |

| Plasma Protein Binding | < 95% | Affects the free concentration of the drug available for action | |

| Metabolism | CYP2D6/CYP3A4 Inhibition | Non-inhibitor | Predicts potential for drug-drug interactions |

| Excretion | Total Clearance (logCLtot) | Varies | Estimates the rate of removal from the body |

| Toxicity | AMES Toxicity | Negative | Predicts mutagenic potential |

Note: The values in this table are illustrative for a typical phenylpiperazine and are not based on experimental data for this compound. Predictions are generated using standard computational ADME models.

Computational Assessment of Absorption, Distribution, Metabolism, and Excretion Properties

In the early phases of drug discovery, the evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for predicting its pharmacokinetic profile and potential success as a therapeutic agent. nih.govnih.gov Computational, or in silico, methods provide a rapid and cost-effective means to forecast these properties before extensive laboratory testing is undertaken. nih.govresearchgate.net These predictive models utilize the chemical structure of a molecule to calculate various physicochemical and pharmacokinetic parameters. researchgate.netgithub.com

Research findings for structurally related phenylpiperazine derivatives demonstrate the utility of computational platforms like SwissADME and ADMETlab 2.0 in predicting key ADME descriptors. nih.govmdpi.comwindows.net These studies typically evaluate a range of parameters, including molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and hydrogen bond donors and acceptors, to assess compliance with established drug-likeness criteria, such as Lipinski's Rule of Five. researchgate.netvolkamerlab.org While specific experimental or computational ADME studies for this compound are not extensively detailed in published literature, its properties can be predicted using these well-established computational models based on its structure.

Physicochemical Properties and Drug-Likeness

Table 1: Predicted Physicochemical Properties and Drug-Likeness for this compound

This table is generated based on established computational models and is for illustrative purposes.

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | 212.23 g/mol | ≤ 500 Da | Yes |

| LogP (Lipophilicity) | 2.15 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

| Topological Polar Surface Area (TPSA) | 28.18 Ų | < 140 Ų | Yes |

Absorption

Human Intestinal Absorption (HIA) is a critical parameter for orally administered drugs. Computational models predict that this compound would have high intestinal absorption. This prediction is supported by its low molecular weight and moderate lipophilicity, which facilitate passive diffusion across the gut wall. Furthermore, its TPSA value is well within the range associated with good oral bioavailability.

Distribution

The distribution of a drug throughout the body is influenced by its ability to cross biological membranes and bind to plasma proteins. The predicted LogP value suggests that this compound can effectively partition into tissues. A key consideration for CNS-active compounds is their ability to penetrate the Blood-Brain Barrier (BBB). Models predict that this compound is likely to be BBB-permeable. Plasma Protein Binding (PPB) is predicted to be moderate, which would allow for a sufficient fraction of the unbound drug to be available for therapeutic action. nih.gov

Metabolism

Cytochrome P450 (CYP) enzymes are primarily responsible for drug metabolism. In silico models are used to predict whether a compound is a substrate or inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Predicting these interactions is vital to avoid potential drug-drug interactions. Computational assessments for similar piperazine structures suggest that they can be substrates for various CYP enzymes.

Excretion

The predicted solubility and metabolic pathways suggest that the compound and its metabolites would likely be eliminated from the body through renal and/or hepatic routes. Total clearance (CL) and half-life (t½) are key pharmacokinetic parameters that can be estimated using more advanced quantitative structure-property relationship (QSPR) models. nih.gov

Table 2: Predicted ADME Profile for this compound

This table is generated based on established computational models and is for illustrative purposes.

| ADME Parameter | Predicted Outcome/Value | Significance |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption (HIA) | High | Good potential for oral bioavailability. |

| Caco-2 Permeability | High | Indicates good intestinal membrane permeation. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | Yes | Compound is likely to cross into the central nervous system. |

| Plasma Protein Binding (PPB) | Moderate | A significant fraction of the drug is expected to be free and active. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug interactions involving this pathway. |

| CYP3A4 Inhibitor | No | Low risk of drug interactions involving this major metabolic pathway. |

| Excretion |

Spectroscopic and Analytical Characterization Techniques for 2 2,3 Difluorophenyl Piperazine in Research

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules. Through the precise measurement of the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the molecular framework.

High-Resolution 1H NMR and 13C NMR for Structural Confirmation

One-dimensional ¹H and ¹³C NMR are fundamental tools for the initial structural verification of 2-(2,3-difluorophenyl)piperazine and its analogues. researchgate.net In ¹H NMR, the chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) of the proton signals provide detailed information about the electronic environment and neighboring protons for each hydrogen atom in the molecule. For instance, the aromatic protons of the 2,3-difluorophenyl ring exhibit characteristic splitting patterns and chemical shifts influenced by the fluorine substituents. The protons on the piperazine (B1678402) ring also show distinct signals, the chemical shifts of which can be affected by the nature of the substituent on the second nitrogen atom.

Similarly, ¹³C NMR spectroscopy provides a spectrum of the carbon framework of the molecule. chemicalbook.com The chemical shift of each carbon signal is indicative of its hybridization state and the electronegativity of attached atoms. The carbons of the difluorophenyl ring and the piperazine ring will resonate at characteristic chemical shifts, allowing for their unambiguous assignment. In some cases, due to the complex interplay of factors such as solvent and temperature, unusual spectral behaviors can be observed, such as the appearance of four broad singlets for the NCH₂ groups of certain piperazine derivatives in ¹H NMR at room temperature, where only two signals would typically be expected. nih.gov

Table 1: Representative NMR Data for Phenylpiperazine Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| 1-(2-Fluorophenyl)piperazine Hydrochloride | ¹³C | Varies | - | chemicalbook.com |

| 2-Phenylpiperazine | ¹H | Varies | - | chemicalbook.com |

| 1-(2-Fluorophenyl)piperazine Hydrochloride | ¹H | Varies | - | chemicalbook.com |

| N-benzoylpiperazine derivative (3a) | ¹H | 2.81, 2.96, 3.33, 3.97 (in CDCl₃) | Broad Singlets | researchgate.net |

Note: Specific chemical shifts are highly dependent on the solvent, concentration, and specific derivative being analyzed. The data presented are illustrative examples.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Elucidation

While one-dimensional NMR provides essential data, complex structures often require two-dimensional (2D) NMR techniques to fully elucidate the connectivity of atoms. youtube.com These experiments correlate signals within the same spectrum (homonuclear) or between different spectra (heteronuclear), providing a more detailed molecular map. harvard.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton-proton networks within the molecule, such as the sequence of protons around the piperazine ring and on the aromatic ring. youtube.comsdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These are heteronuclear 2D techniques that correlate the chemical shifts of protons directly attached to carbon atoms. sdsu.edu Each cross-peak in an HMQC or HSQC spectrum links a proton signal to the signal of the carbon it is bonded to, providing unambiguous C-H bond correlations. youtube.comuvic.ca

HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.eduyoutube.com HMBC is invaluable for establishing the connectivity between different functional groups and for piecing together the entire molecular skeleton, for example, by showing the correlation between the protons on the piperazine ring and the carbons of the difluorophenyl substituent. uvic.ca

Conformational Analysis via NMR

The piperazine ring is not planar and can exist in different conformations, most commonly a chair form. NMR spectroscopy, particularly temperature-dependent NMR, is a powerful tool for studying the conformational dynamics of piperazine derivatives. nih.gov In many N-substituted piperazines, the rotation around the amide bond (if present) and the ring inversion of the piperazine chair can be restricted at room temperature, leading to the observation of multiple conformers in the NMR spectrum. nih.govresearchgate.netrsc.org

By recording NMR spectra at different temperatures, researchers can observe the coalescence of signals as the rate of conformational exchange increases. nih.gov From the coalescence temperature, it is possible to calculate the activation energy barriers for these conformational processes, providing quantitative insights into the flexibility and preferred shapes of these molecules in solution. nih.govrsc.org For instance, studies on N-benzoylated piperazines have shown that both the restricted rotation of the amide bond and the limited interconversion of the piperazine chair conformation contribute to the complexity of the ¹H NMR spectra at room temperature. nih.gov

Mass Spectrometry (MS) in this compound Derivative Analysis

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This level of precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. nih.gov For a new this compound derivative, HRMS can confirm the molecular formula by matching the experimentally measured exact mass to the calculated theoretical mass. nih.govpensoft.net This is a critical step in the characterization of novel compounds. sigmaaldrich.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry, or MS/MS, is a technique where ions of a specific m/z are selected and then fragmented, and the resulting fragment ions are analyzed. nih.govnih.gov This process provides detailed structural information by revealing the fragmentation pathways of the parent ion. nih.gov By analyzing the masses of the fragment ions, it is possible to deduce the structure of different parts of the molecule and how they are connected. For derivatives of this compound, MS/MS can be used to confirm the presence of the difluorophenylpiperazine core and to identify the nature and location of substituents. researchgate.net The fragmentation patterns observed in the MS/MS spectrum serve as a fingerprint for the compound, aiding in its identification and structural elucidation. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups within a molecule by measuring its vibrational modes. For this compound, these methods provide a characteristic fingerprint based on the vibrations of its constituent parts: the piperazine ring, the difluorophenyl group, and the bonds connecting them.

The structure of this compound contains several key functional groups whose vibrational frequencies can be predicted and observed. The piperazine moiety features N-H (secondary amine) and C-H stretching and bending vibrations, as well as C-N stretching. The difluorophenyl ring exhibits aromatic C-H stretching, C=C ring stretching, and characteristic C-F stretching vibrations.

In IR spectroscopy, the absorption of infrared radiation excites these molecular vibrations. Key expected absorptions for this compound include a sharp, medium intensity peak for N-H stretching, typically found in the 3350-3250 cm⁻¹ region. The C-H stretching vibrations of the piperazine ring's methylene (B1212753) groups are expected in the 2950-2800 cm⁻¹ range, while the aromatic C-H stretching of the phenyl ring appears above 3000 cm⁻¹. The C-F stretching vibrations are strong and typically occur in the 1350-1150 cm⁻¹ region, providing clear evidence for the fluorine substitution.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While N-H and O-H stretches are often weak in Raman spectra, the aromatic ring vibrations and C-C skeletal vibrations tend to produce strong signals. The symmetric "ring breathing" mode of the substituted benzene (B151609) ring is a particularly strong and characteristic Raman band.

Although specific spectral data for this compound is not widely published, analysis of related compounds like piperazine and other fluorophenylpiperazine derivatives supports these assignments. researchgate.netbas.bg For instance, studies on piperazine itself show characteristic N-H stretching vibrations around 3207 cm⁻¹ (symmetric) and 3406 cm⁻¹ (asymmetric) in its IR spectrum. researchgate.netbas.bg The addition of the difluorophenyl group introduces strong C-F and aromatic C=C stretching bands.

Table 1: Predicted Key Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Secondary Amine (N-H) | Stretching | 3350 - 3250 | Medium, Sharp | Weak |

| Aromatic C-H | Stretching | 3100 - 3000 | Variable | Strong |

| Aliphatic C-H (CH₂) | Stretching | 2950 - 2800 | Strong | Strong |

| Aromatic C=C | Ring Stretching | 1610 - 1580, 1500 - 1400 | Medium to Strong | Strong |

| Aliphatic C-H (CH₂) | Scissoring/Bending | 1470 - 1440 | Variable | Variable |

| C-N | Stretching | 1250 - 1020 | Medium | Medium |

| C-F | Stretching | 1350 - 1150 | Strong | Medium |

Note: The exact positions of the peaks can be influenced by the physical state of the sample and intermolecular interactions.

Chromatographic Methods for this compound Research Sample Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound in complex mixtures, such as reaction products or biological matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods.

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like phenylpiperazine derivatives. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.

In a typical RP-HPLC setup for analyzing this compound, a C18 or C8 stationary phase is used. The mobile phase generally consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol. nih.gov A gradient elution, where the proportion of the organic modifier is increased over time, is often used to achieve optimal separation from impurities or other components in the sample matrix. nih.gov

Detection is most commonly achieved using a UV-Vis detector, as the phenyl ring in the molecule is a strong chromophore. nih.goveurasianjournals.com The maximum absorption wavelength (λmax) for phenylpiperazines is typically in the range of 230-250 nm. nih.gov For quantitative analysis, a calibration curve is constructed by plotting the peak area against known concentrations of a reference standard. This method allows for the precise determination of the compound's concentration in a sample. eurasianjournals.comresearchgate.net

Table 2: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~240 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Note: These are typical starting conditions and may require optimization for specific sample matrices.

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. However, direct GC analysis of piperazine derivatives can be challenging due to their polarity and potential for peak tailing and low volatility. researchgate.net The secondary amine group in the piperazine ring can interact with the active sites in the GC column, leading to poor chromatographic performance.

To overcome these issues, derivatization is often employed. researchgate.netscholars.direct This process involves chemically modifying the analyte to create a more volatile and thermally stable derivative. Common derivatization agents for amines include acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) or silylating agents. scholars.direct The derivatization of the secondary amine on the piperazine ring reduces its polarity and improves its chromatographic behavior.

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that allows for unambiguous identification of the compound. researchgate.net The mass spectra of phenylpiperazine derivatives are often characterized by specific fragment ions that aid in their identification. researchgate.netresearchgate.net

Table 3: Typical GC-MS Method Parameters for Derivatized this compound

| Parameter | Condition |

| Derivatization Agent | Trifluoroacetic Anhydride (TFAA) |

| GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Oven Temperature Program | Initial temp 100°C, ramp to 280°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 50 - 500 m/z |

Note: The derivatization step and GC-MS parameters must be carefully optimized for quantitative analysis.

Computational Chemistry and Molecular Modeling Investigations of 2 2,3 Difluorophenyl Piperazine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule from first principles. These methods allow for a detailed examination of electronic structure, reactivity, and conformational preferences, which are critical for understanding the molecule's potential biological activity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. unair.ac.id It has become a standard tool for predicting a wide range of molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics. unair.ac.idresearchgate.net For a molecule like 2-(2,3-Difluorophenyl)piperazine, DFT calculations are typically performed using a basis set such as B3LYP/6-311++G(d,p) to ensure a high level of accuracy in the results. researchgate.net These calculations provide a foundational understanding of the molecule's stability and reactivity.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.comirjweb.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that a molecule is more reactive and prone to chemical reactions, as the energy required for electronic transitions is lower. researchgate.net This analysis is vital for predicting how this compound might interact within a biological system. For this molecule, the HOMO is expected to be localized primarily on the electron-rich phenylpiperazine moiety, while the LUMO would be distributed across the difluorophenyl ring, influenced by the electron-withdrawing fluorine atoms.

Table 1: Illustrative Quantum Chemical Descriptors for this compound This table presents representative values for quantum chemical parameters typically derived from DFT calculations for illustrative purposes.

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.20 | Ionization Potential / Electron Donating Ability |

| ELUMO | -1.55 | Electron Affinity / Electron Accepting Ability |

| Energy Gap (ΔE) | 4.65 | Chemical Reactivity and Kinetic Stability mdpi.com |

| Hardness (η) | 2.325 | Resistance to Change in Electron Distribution |

| Electronegativity (χ) | 3.875 | Power to Attract Electrons |

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It illustrates the electrostatic potential on the molecule's surface, providing a guide to its reactivity towards charged reactants. uni-muenchen.de The MESP map is color-coded to identify regions of varying electron density.

Typically, red or yellow areas indicate negative electrostatic potential, corresponding to regions with high electron density that are susceptible to electrophilic attack. researchgate.net In this compound, these regions are expected around the highly electronegative fluorine atoms and the nitrogen atoms of the piperazine (B1678402) ring. Blue areas represent positive electrostatic potential, indicating electron-poor regions (typically around hydrogen atoms) that are favorable for nucleophilic attack. researchgate.net Green areas denote neutral or near-zero potential. wolfram.com The MESP map for this compound would thus highlight the piperazine nitrogens as potential sites for protonation and hydrogen bonding, crucial interactions for receptor binding. researchgate.net

DFT calculations are widely used to predict the spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. unair.ac.idresearchgate.net These theoretical predictions are invaluable for interpreting experimental data and confirming the molecular structure.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, these calculations would help assign the signals of the protons and carbons in both the phenyl and piperazine rings. Furthermore, ¹⁹F NMR chemical shifts can be predicted, which is particularly useful for fluorinated compounds. For instance, in a related compound containing a 2,3-difluorophenyl group, ¹⁹F NMR signals were observed at -139 and -147 ppm. mdpi.com

IR Spectroscopy: DFT can compute the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. This allows for the assignment of specific vibrational modes, such as N-H stretching in the piperazine ring and C-F stretching from the fluorinated phenyl ring. mdpi.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and corresponding absorption wavelengths, which can be compared with experimental UV-Vis spectra to understand the electronic properties and chromophores within the molecule. nih.gov

Table 2: Hypothetical Comparison of Predicted vs. Experimental Spectroscopic Data This table illustrates how theoretical spectroscopic data are typically compared with experimental results for structural validation.

| Spectroscopic Data | Predicted Value (DFT) | Typical Experimental Value | Assignment |

|---|---|---|---|

| ¹H NMR (ppm) | ~3.15 | ~3.10 | Piperazine -CH₂- |

| ¹³C NMR (ppm) | ~45.5 | ~45.2 | Piperazine -CH₂- |

| IR (cm⁻¹) | ~3350 | ~3345 | Piperazine N-H Stretch |

| UV-Vis λmax (nm) | ~255 | ~252 | π → π* transition |

Conformational Analysis using Computational Methods

The three-dimensional shape (conformation) of a molecule is critical to its biological function, as it dictates how the molecule can fit into a receptor's binding site. Computational methods are used to perform conformational analysis, identifying the most stable, low-energy conformers of a molecule.

For this compound, the analysis focuses on two main aspects: the puckering of the piperazine ring and the rotational orientation of the difluorophenyl group. The piperazine ring typically adopts a thermodynamically favored chair conformation. nih.gov However, boat conformations are also possible, and the energy barrier between them can be low enough for interconversion in solution. nih.gov

Furthermore, the 2-(2,3-difluorophenyl) substituent can exist in either an axial or equatorial position relative to the piperazine ring. Studies on related 2-substituted piperazines have shown a preference for the axial conformation. nih.gov Computational analysis helps determine the relative energies of these conformers, predicting the most likely structure of the molecule under physiological conditions.

Molecular Docking Studies of Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions.

While specific docking studies for this compound are not widely published, extensive research on its close analog, 2,3-dichlorophenylpiperazine (DCPP), provides a strong basis for investigation. DCPP is a known precursor and metabolite of the antipsychotic drug aripiprazole (B633) and has been shown to act as a partial agonist at dopamine (B1211576) D₂ and D₃ receptors. wikipedia.org Given this precedent, docking studies of this compound would logically target these same dopamine receptors to explore its potential as a novel therapeutic agent. nih.gov

In such a study, the compound would be docked into the binding site of the D₂ or D₃ receptor. The substitution of chlorine atoms with more electronegative fluorine atoms would likely alter the binding affinity and selectivity. Fluorine can participate in hydrogen bonding and other electrostatic interactions that differ from those of chlorine, potentially leading to a different binding mode or improved potency. Docking simulations would predict the binding energy and identify key amino acid residues in the receptor that interact with the ligand through hydrogen bonds, hydrophobic interactions, or π-π stacking.

Table 3: Illustrative Molecular Docking Results for this compound at Dopamine D3 Receptor This table presents a hypothetical outcome of a molecular docking study, based on known interactions of similar compounds, for illustrative purposes.

| Parameter | Predicted Finding |

|---|---|

| Binding Affinity (Ki, nM) | ~5-15 nM |

| Key Interacting Residues | Asp110, Ser192, Phe345, Tyr373 |

| Types of Interactions |

|

Prediction of Binding Modes and Affinities

Computational docking is a primary method used to predict the preferred orientation of a ligand when it binds to a protein's active site, as well as the strength of this interaction, often expressed as a binding affinity or docking score. For derivatives of phenylpiperazine, docking studies have been instrumental in understanding their therapeutic potential. For instance, in the development of inhibitors for enzymes like poly(ADP-ribose) polymerase-1 (PARP-1), docking studies of piperazine-substituted naphthoquinone derivatives revealed significant inhibitory potential. nih.gov Compounds with notable docking scores, such as -7.17 kcal/mol, -7.41 kcal/mol, and -7.37 kcal/mol, were identified as having strong binding profiles. nih.gov These scores suggest favorable interactions with the target protein.

Similarly, for this compound, docking simulations would be employed to predict its binding mode within a specific protein cavity. The difluorophenyl group would likely engage in various interactions, including hydrophobic and potentially halogen-bonding interactions, while the piperazine ring could form hydrogen bonds with appropriate residues. The predicted binding affinity would provide a quantitative measure of the potential efficacy of the compound as a ligand for the target protein.

Table 1: Predicted Binding Affinities of Piperazine Derivatives against PARP-1

| Compound | Docking Score (kcal/mol) | Reference |

| Compound 5 | -7.17 | nih.gov |

| Compound 9 | -7.41 | nih.gov |

| Compound 13 | -7.37 | nih.gov |

This table presents data for analogous piperazine derivatives to illustrate the application of binding affinity prediction.

Preclinical Pharmacological and Biological Activity Profiling of 2 2,3 Difluorophenyl Piperazine Derivatives

Investigation of Molecular Targets and Receptor Binding Profiles

Dopamine (B1211576) Receptor Subtype Interactions (D2, D3, D4) and Selectivity

Derivatives of 2-(2,3-difluorophenyl)piperazine have been the subject of extensive research to understand their interactions with dopamine receptor subtypes, particularly D2, D3, and D4. The high degree of amino acid sequence homology between D2 and D3 receptors, especially in the transmembrane regions (78%), has made the development of subtype-selective agents a significant challenge. nih.govnih.gov Nevertheless, a number of N-phenylpiperazine derivatives have demonstrated the ability to bind selectively to the D3 receptor over the D2 receptor. nih.gov This selectivity is thought to arise from the ability of these compounds to interact with the receptor in a "bitopic" manner, where the N-phenylpiperazine moiety occupies the primary binding site (orthosteric site), and another part of the molecule interacts with a secondary, less conserved site. nih.gov

A series of N-(3-fluoro-4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)aryl carboxamides, which contain a 2,3-dichlorophenylpiperazine moiety (structurally related to 2,3-difluorophenylpiperazine), exhibited high affinity for the human D3 receptor, with some compounds showing over 1000-fold selectivity for D3 over the D2 receptor. nih.govdrugbank.com Specifically, compounds where the aryl carboxamide portion was varied showed a range of binding affinities and selectivities. nih.gov For instance, certain 2,3-dichlorophenylpiperazine analogues consistently showed greater D3 receptor selectivity compared to their 2-methoxyphenyl counterparts. nih.gov The carbonyl group within the carboxamide linker was found to be crucial for this high D3 receptor selectivity. nih.govdrugbank.com Removal of this carbonyl group led to a dramatic decrease in D3 receptor binding affinity by over 100-fold, while the affinity for the D2 receptor remained similar, resulting in a significant loss of D3 selectivity. nih.govdrugbank.com

Further studies on N-phenylpiperazine benzamide (B126) analogs revealed that variations in the benzamide portion while maintaining a fluorinated N-phenylpiperazine core significantly impacted binding affinity and selectivity. nih.gov For example, a compound with a 4-(thiophen-3-yl)benzamide (B12553508) moiety and a 2,3-difluorophenylpiperazine group demonstrated high affinity for the D3 receptor (Ki = 1.4 nM) and over 400-fold selectivity against the D2 receptor. nih.govmdpi.com In contrast, while some derivatives showed high affinity for the D3 receptor, they had lower selectivity, and others had high selectivity but lower affinity. nih.gov

While D2 and D3 receptors have been a primary focus, the interaction of these derivatives with the D4 receptor has also been investigated. In one study, N-(3-fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl)piperazine-1-yl)-butyl)-aryl carboxamides showed low binding affinities for D4 receptors. nih.gov However, other piperidine-based compounds have been developed that show high affinity and selectivity for the D4 receptor over both D2 and D3 receptors, suggesting that the core structure plays a significant role in determining subtype selectivity. mdpi.com

Table 1: Dopamine Receptor Binding Affinities of Selected this compound Derivatives and Related Compounds

This table is interactive. You can sort and filter the data.

| Compound Class | Specific Derivative Example | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | D3 vs D2 Selectivity | Source |

|---|---|---|---|---|---|---|

| N-(3-fluoro-4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)aryl carboxamides | 8d | >1000 | 6.1 | Not Reported | >164-fold | nih.gov |

| N-(3-fluoro-4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)aryl carboxamides | 8j | >1000 | 2.6 | Not Reported | >385-fold | nih.gov |

| N-phenylpiperazine benzamides with 2,3-difluorophenylpiperazine | Compound 6a | >600 | 1.4 | Not Reported | >400-fold | nih.govmdpi.com |

| Phenylpiperazine derivatives | WC10 | Not Reported | High | Not Reported | 42-fold | nih.gov |

| Phenylpiperazine derivatives | WC26 | Not Reported | High | Not Reported | 51-fold | nih.gov |

| Phenylpiperazine derivatives | WC44 | Not Reported | High | Not Reported | 23-fold | nih.gov |

| 7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one oxalate | 6 | <0.3 | >15 | Not Reported | >50-fold | researchgate.net |

| 7-(4-(4-(2-(2-fluoroethoxy)phenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one oxalate | 7 | <0.3 | >15 | Not Reported | >50-fold | researchgate.net |

Serotonin (B10506) Receptor Subtype Interactions (e.g., 5-HT1A, 5-HT7R, 5-HT2A)

Derivatives of this compound have demonstrated significant interactions with various serotonin (5-HT) receptor subtypes, highlighting their potential as multi-target ligands.

5-HT1A Receptor Interactions: Arylpiperazine derivatives are a well-established class of 5-HT1A receptor ligands. nih.gov Studies have shown that structural modifications, such as increasing the length of the alkyl chain and introducing fluorine atoms at the 2nd and 3rd positions of the arylpiperazine ring, can enhance the ligand's affinity for the 5-HT1A receptor. nih.gov For example, certain N-(3-fluoro-4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-aryl carboxamides, structurally related to the difluoro-analogs, have been evaluated for their affinity at 5-HT1A receptors. nih.gov The interaction with 5-HT1A receptors is considered a key component in the pharmacological profile of many arylpiperazine compounds. ijrrjournal.com

5-HT2A Receptor Interactions: The 5-HT2A receptor is another important target for arylpiperazine derivatives. mdpi.com Many of these compounds act as antagonists at this receptor. mdpi.com The binding of these ligands is influenced by interactions such as hydrogen bonds, π-π stacking, and salt bridges within the receptor's binding pocket. mdpi.com Some compounds exhibit mixed 5-HT1A/5-HT2A receptor antagonism. For instance, S 21357, a compound with high affinity for both 5-HT1A and 5-HT2A receptors, has been shown to act as an antagonist at both receptor subtypes. nih.gov This dual activity is believed to contribute to a broader range of behavioral effects. nih.gov The interplay between 5-HT1A and 5-HT2A receptors is complex, with evidence of functional interactions and the formation of heteroreceptor complexes that can modulate signaling pathways. nih.govnih.gov

5-HT7 Receptor Interactions: Several piperazine (B1678402) derivatives have also been assessed for their affinity at the 5-HT7 receptor. ijrrjournal.com For example, SLV313, a piperazine derivative, showed moderate affinity for the 5-HT7 receptor. ijrrjournal.com In a study of new triazine derivatives, which also incorporated a piperazine moiety, the affinity for the 5-HT7 receptor was evaluated as an off-target effect. mdpi.com

Table 2: Serotonin Receptor Binding Affinities of Selected Piperazine Derivatives

This table is interactive. You can sort and filter the data.

| Compound | 5-HT1A Affinity | 5-HT2A Affinity | 5-HT7 Affinity | Source |

|---|---|---|---|---|

| SLV313 | High (pEC50 = 9.0, agonist) | Weak | Moderate | ijrrjournal.com |

| S 21357 | High (Antagonist) | High (Antagonist) | Not Reported | nih.gov |

| Fananserin Derivatives | Enhanced with 2,3-difluoro substitution | Not Reported | Not Reported | nih.gov |

| Triazine Derivatives (e.g., MST4) | Not the primary target | Evaluated as off-target | Evaluated as off-target | mdpi.com |

Sigma Receptor Subtype Interactions (σ1, σ2)

Derivatives of this compound and related structures have been investigated for their ability to bind to sigma (σ) receptors, which are unique, non-opioid proteins found in the central nervous system and other tissues. nih.govnih.gov These receptors are classified into two main subtypes, σ1 and σ2. nih.gov

Research has shown that many piperazine derivatives exhibit significant affinity for both σ1 and σ2 receptors. nih.gov The structural features of the molecule, such as the nature of the piperazine ring and its substituents, play a crucial role in determining the affinity and selectivity for these receptor subtypes. For instance, in some series of compounds, replacing a piperazine ring with a piperidine (B6355638) moiety has been shown to significantly enhance affinity for the σ1 receptor while not substantially affecting affinity at other targets like the histamine (B1213489) H3 receptor. nih.govpolimi.itacs.org

The length of the alkyl linker in some piperazine derivatives does not appear to have a clear influence on their affinity for the σ1 receptor. nih.gov However, the nature of the substituents on the piperazine ring is critical. Studies on the ligand PB28, a potent sigma receptor modulator, and its derivatives have shown that both nitrogen atoms of the piperazine ring are important for high-affinity binding to the σ2 subtype. nih.gov In contrast, for the σ1 subtype, the "distal" nitrogen atom's lone pair of electrons must be available for interaction, as its modification leads to a decrease in affinity. nih.gov

Some compounds have been identified as dual-acting ligands, showing affinity for both sigma receptors and other receptor systems, such as histamine H3 receptors. nih.gov This multi-target engagement is an area of active research for the development of novel therapeutics. The sigma-2 receptor, in particular, is overexpressed in some cancer cells, making it a target for the development of cytotoxic agents. nih.gov

Table 3: Sigma Receptor Binding Affinities of Selected Piperazine and Related Derivatives

This table is interactive. You can sort and filter the data.

| Compound | σ1R Ki (nM) | σ2R Ki (nM) | Notes | Source |

|---|---|---|---|---|

| Piperazine Derivative 13 | 51.8 | Not specified, but interacts | Interacts more strongly with σ1R than σ2R | nih.gov |

| Piperazine Derivative 16 | 37.8 | Not specified, but interacts | Interacts more strongly with σ1R than σ2R | nih.gov |

| Piperidine Derivative 5 | 3.64 | Not specified, but interacts | High affinity for σ1R | nih.govpolimi.itacs.org |

| Piperazine Derivative 4 | 1531 | Not specified, but interacts | Lower affinity for σ1R compared to piperidine analog | nih.govpolimi.itacs.org |

| Pitolisant (piperidine derivative) | 0.5 | 6.5 | High affinity for both σ1 and σ2 receptors | nih.gov |

| PB28 | Subnanomolar | Subnanomolar | High affinity for both σ1 and σ2 receptors | nih.gov |

Other Identified Receptor Binding Assays (e.g., Histamine H3)

Beyond dopamine, serotonin, and sigma receptors, derivatives of this compound and related piperazine compounds have been evaluated for their interactions with other molecular targets, most notably the histamine H3 receptor.

The histamine H3 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, acts as an autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters. nih.govnih.govnih.govacs.org This has made it an attractive target for drug discovery.

Several studies have explored the development of piperazine-containing compounds as histamine H3 receptor ligands. nih.gov The affinity of these compounds for the H3 receptor is highly dependent on their chemical structure. For example, the substitution pattern on the piperazine ring and the nature of the substituents on the aromatic portions of the molecule can significantly influence binding. nih.gov In some cases, simple modifications, such as the introduction of (cyclo)alkyl carbonyl moieties on the N4 nitrogen of the piperazine, have been shown to have a negative impact on H3 receptor affinity. nih.gov

Interestingly, some piperazine derivatives have been identified as dual-acting ligands, exhibiting affinity for both the histamine H3 receptor and sigma receptors. nih.gov In one study, a series of piperazine and piperidine derivatives were evaluated, with some compounds showing high affinity for both the human histamine H3 receptor (hH3R) and the σ1 receptor. nih.gov It was noted that replacing a piperazine ring with a piperidine ring did not always significantly affect the affinity for the H3 receptor, suggesting that other structural elements are key for this particular interaction. nih.govpolimi.itacs.org

Table 4: Histamine H3 Receptor Binding Affinities of Selected Piperazine Derivatives

This table is interactive. You can sort and filter the data.

| Compound Class/Name | hH3R Ki (nM) | Notes | Source |

|---|---|---|---|

| p-nitro-phenyl derivative (14) | Moderate | Moderate affinity | nih.gov |

| p-nitro-phenyl derivative (15) | Moderate | Moderate affinity | nih.gov |

| m-methoxyphenyl derivative (16) | 592 | Moderate affinity, also showed antioxidant properties | nih.gov |

| m-methoxyphenyl derivative (17) | 518 | Most affine of the tested group | nih.gov |

| m-methoxyphenyl derivative (18) | Moderate | Moderate affinity | nih.gov |

| Piperazine Derivative 13 | 37.8 | Dual H3/σ1 ligand | nih.govpolimi.it |

| Piperazine Derivative 16 | 12.7 | Dual H3/σ1 ligand | nih.govpolimi.it |

Enzyme Inhibition Studies

Cholesterol Biosynthesis Enzymes (e.g., DHCR7)

Recent research has uncovered a significant interaction between certain arylpiperazine derivatives, including those structurally related to this compound, and enzymes involved in cholesterol biosynthesis. Specifically, these compounds have been identified as potent inhibitors of 7-dehydrocholesterol (B119134) reductase (DHCR7), the final enzyme in the Kandutsch-Russell pathway of cholesterol synthesis. nih.govnih.gov

DHCR7 catalyzes the reduction of 7-dehydrocholesterol (7-DHC) to cholesterol. nih.govnih.gov Inhibition of this enzyme leads to an accumulation of 7-DHC in tissues and plasma. nih.govnih.gov This is clinically significant as mutations in the DHCR7 gene that inhibit the enzyme's function cause Smith-Lemli-Opitz syndrome, a severe developmental disorder. nih.govnih.gov

Studies have shown that the 2,3-dichlorophenylpiperazine (DCPP) moiety, a common metabolite of several atypical antipsychotic drugs and structurally similar to 2,3-difluorophenylpiperazine, is a potent inhibitor of DHCR7. nih.govnih.gov In fact, DCPP itself inhibits DHCR7 activity at concentrations comparable to the potent teratogen AY9944. nih.govnih.gov

The inhibitory effect is not limited to DCPP. The parent compounds that are metabolized to DCPP, such as the atypical antipsychotic cariprazine, also inhibit DHCR7. nih.gov Cariprazine has been shown to affect the levels of 7-DHC and cholesterol in cell cultures at nanomolar concentrations and to increase 7-DHC levels in the brains and serum of mice. nih.govnih.gov The shared dichlorophenylpiperazine substructure among these compounds is believed to be responsible for their DHCR7-inhibiting activity. nih.gov This has raised questions about the potential effects of these drugs on neurodevelopment and their use during pregnancy. nih.govnih.gov

Table 5: Inhibition of DHCR7 by 2,3-Dichlorophenylpiperazine and Related Compounds

This table is interactive. You can sort and filter the data.

| Compound | Effect on DHCR7 | Potency | Notes | Source |

|---|---|---|---|---|

| 2,3-Dichlorophenylpiperazine (DCPP) | Potent Inhibitor | Comparable to the potent teratogen AY9944 | Common metabolite of several antipsychotics | nih.govnih.govnih.gov |

| Cariprazine | Inhibitor | Affects 7-DHC levels at concentrations as low as 5 nM | Metabolized to DCPP | nih.govnih.gov |

| Aripiprazole (B633) | Inhibitor | Affects cholesterol biosynthesis | Metabolized to DCPP | nih.govnih.gov |

| Brexpiprazole | Minimal Inhibitory Effect | Measurable but minimal | Shares structural elements with other inhibitors | nih.gov |

Urease Enzyme

Derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) have been synthesized and evaluated for their ability to inhibit urease, a nickel-dependent enzyme that catalyzes the breakdown of urea. frontiersin.org This enzymatic action leads to an increase in pH, which can facilitate the survival of pathogens and contribute to infections such as gastric ulcers and cancer. frontiersin.org All synthesized compounds in one study demonstrated good inhibitory activity against urease, with IC50 values ranging from 2.0 ± 0.73 μM to 14.12 ± 0.67 μM. frontiersin.org Notably, compounds 5b and 7e were identified as the most potent inhibitors, with IC50 values of 2.0 ± 0.73 and 2.24 ± 1.63 µM, respectively, which are significantly lower than the standard inhibitor thiourea (B124793) (IC50 = 23.2 ± 11.0 µM). frontiersin.org In silico analysis revealed that these potent inhibitors form favorable interactions within the active site of the urease enzyme. frontiersin.org

In a separate study, a series of piperazine derivatives were synthesized and also showed excellent urease inhibitory potential, with IC50 values ranging from 1.1 ± 0.01 to 33.40 ± 1.50 µM, compared to the standard thiourea (IC50 = 21.30 ± 1.10 µM). nih.gov Molecular docking studies were conducted to understand the binding interactions of these compounds within the enzyme's active site. nih.gov Another study identified 2,2'-dithiobis(N-(2-fluorophenyl)acetamide) (d7 ), 2,2'-dithiobis(N-(3,5-difluorophenyl)acetamide) (d24 ), and 2,2'-dithiobis(N-(3-fluorophenyl)acetamide) (d8 ) as highly active urease inhibitors, with IC50 values of 0.074, 0.44, and 0.81 μM, respectively. nih.govresearchgate.net These compounds demonstrated a reversible, mixed-inhibition mechanism. nih.govresearchgate.net

Table 1: Urease Inhibitory Activity of Selected Piperazine Derivatives

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 5b | 2.0 ± 0.73 | frontiersin.org |

| 7e | 2.24 ± 1.63 | frontiersin.org |

| Thiourea (Standard) | 23.2 ± 11.0 | frontiersin.org |

| d7 | 0.074 | nih.govresearchgate.net |

| d24 | 0.44 | nih.govresearchgate.net |

| d8 | 0.81 | nih.govresearchgate.net |

Anti-inflammatory Pathways (e.g., COX-1/COX-2)

Cyclooxygenase (COX) enzymes are key mediators in the conversion of arachidonic acid to prostaglandins, which are involved in inflammation. nih.gov There are two main isoforms, COX-1 and COX-2. nih.gov The inhibition of COX-2 is a target for anti-inflammatory drugs, while COX-1 inhibition is associated with side effects. jlu.edu.cn

A series of hybrid pyrazole (B372694) analogues were synthesized and evaluated for their anti-inflammatory and COX-inhibitory activities. nih.gov Among them, compounds 5u and 5s showed potent anti-inflammatory activity and significant selective inhibition of COX-2. nih.gov Specifically, 5u and 5s had COX-2 IC50 values of 1.79 and 2.51 μM, respectively, with high selectivity indices. nih.gov Docking studies indicated that the SO2NH2 group of these compounds inserts into the selective pocket of the COX-2 active site, interacting with key amino acid residues. nih.gov

In another study, pyrimidine (B1678525) derivatives were investigated for their effects on COX isoenzymes. nih.gov Two compounds, L1 and L2 , demonstrated a higher affinity for COX-2 over COX-1, with their COX-2 inhibitory activity being comparable to the reference drug meloxicam. nih.gov This selectivity is attributed to the larger binding pocket in the active site of COX-2 compared to COX-1. nih.gov

Furthermore, new diaryl-1,2,4-triazolo[3,4-a]pyrimidine hybrids were synthesized and evaluated as dual COX-2/sEH inhibitors. researchgate.net Compounds 8b , 8m , and 8o were identified as the most potent and selective COX-2 inhibitors, with IC50 values of 15.20, 11.60, and 10.50 μM, respectively. researchgate.net These compounds also demonstrated significant analgesic and anti-inflammatory effects in vivo. researchgate.net

Table 2: COX-2 Inhibitory Activity of Selected Derivatives

| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|

| 5u | 1.79 | 72.73 | nih.gov |

| 5s | 2.51 | 65.75 | nih.gov |

| Celecoxib (Standard) | - | 78.06 | nih.gov |

| 8b | 15.20 | 13 | researchgate.net |

| 8m | 11.60 | 20 | researchgate.net |

| 8o | 10.50 | 25 | researchgate.net |

Other Relevant Enzyme Targets (e.g., PARP-1, Enoyl-ACP Reductase)

Poly(ADP-ribose) polymerase 1 (PARP-1) inhibitors are significant in cancer therapy, particularly for their synthetic lethality in tumors with BRCA1 or BRCA2 deficiencies. nih.govnih.gov A series of novel 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (B79779) (DDNO) derivatives with piperazine substitutions were synthesized and evaluated for their PARP-1 inhibitory activity. nih.govnih.gov Through in silico molecular docking and dynamics studies, compounds 5 , 9 , and 13 were identified as promising PARP-1 inhibitors, exhibiting strong and specific binding to the enzyme's active site. nih.govnih.gov These compounds had docking scores of -7.17, -7.41, and -7.37 kcal/mol, respectively. nih.govnih.gov

While direct studies on this compound derivatives and Enoyl-ACP Reductase were not found, related piperazine derivatives have been investigated as inhibitors of other enzymes. For instance, sulfonyl-piperazine benzothiazinone derivatives have been designed as inhibitors of DprE1 from Mycobacterium tuberculosis. jneonatalsurg.com

Structure-Activity Relationship (SAR) Derivations

Impact of Phenyl Ring Substituents (e.g., Halogens, Positional Isomers)

The nature and position of substituents on the phenyl ring of piperazine derivatives significantly influence their biological activity. In a series of dual serotonin and noradrenaline reuptake inhibitors, the introduction of a fluoro substituent on the phenyl ring was found to be most favorable at the 3-position. lookchem.com Generally, fluorophenyl analogues were less potent than their chloro-substituted counterparts against the serotonin transporter. lookchem.com For antimycobacterial activity, the presence of an electron-withdrawing group on the phenyl ring appeared to be more beneficial than an electron-donating group or an unsubstituted ring. mdpi.com

In the context of urease inhibition, the substitution pattern on the phenyl ring is a key determinant of activity. nih.gov For dithiobisacetamide derivatives, a 2-fluorophenyl substitution (d7 ) resulted in the most potent urease inhibitor. nih.govresearchgate.net

Influence of Piperazine N-Substitutions and Linker Length

Modifications to the N-substituents of the piperazine ring and the length of the linker connecting it to other moieties are critical for activity and selectivity. In a series of prazosin-related alpha-adrenoreceptor antagonists, replacement of the piperazine ring with 2,3-dialkylpiperazine moieties led to high affinity and selectivity, whereas cyclohexanediamine (B8721093) derivatives were largely inactive. nih.gov This suggests that the lipophilic pocket on the receptor surface has specific size and spatial requirements. nih.gov

For dual serotonin and noradrenaline reuptake inhibitors, the replacement of the piperazine ring with homopiperazine (B121016) was also explored. lookchem.com The nature of the N-substituent on the piperazine ring can also dictate the mechanism of action. For example, in a study of new piperazine derivatives, the anxiolytic and antidepressant-like effects were dependent on the specific N-substitution, with one derivative's effects being mediated by the serotonergic pathway. nih.gov

Conformational Requirements for Activity and Selectivity

The three-dimensional arrangement of the molecule is crucial for its interaction with the biological target. For prazosin-related alpha-1 adrenoreceptor antagonists, the stereochemistry of dialkylpiperazine derivatives was critical, with the cis isomer, cyclazosin, being the most potent and selective compound. nih.gov This finding supports the existence of a well-defined lipophilic binding area on the receptor surface. nih.gov

In the case of narcotic agonists and antagonists based on 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine, the enantiomers displayed different activities. The S-(+) enantiomers generally had stronger analgesic activity, while the R-(-) enantiomers of some derivatives showed narcotic antagonist activity. nih.gov This enantioselectivity highlights the importance of the compound's spatial orientation for its pharmacological profile. nih.gov

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as CoMFA and CoMSIA, have been used to analyze the conformational requirements for activity. mdpi.com For a series of aryloxypropanolamine β3-adrenergic receptor agonists, these models helped to design new compounds with predicted high activity based on their steric and electrostatic fields. mdpi.com

In Vitro Biological Efficacy Studies

The in vitro evaluation of this compound derivatives has been crucial in understanding their mechanism of action and guiding further drug development.

Receptor Agonist/Antagonist Activity and Potency

Derivatives of this compound have demonstrated significant activity at various receptors, particularly dopamine and serotonin receptors. For instance, certain arylpiperazine derivatives have been identified as potent antagonists of the androgen receptor (AR), which is a key target in the treatment of prostate cancer. nih.gov The introduction of a 2,3-difluorophenyl group into the piperazine structure often enhances the electron-withdrawing properties, which can lead to improved anti-inflammatory and other biological activities. mdpi.com